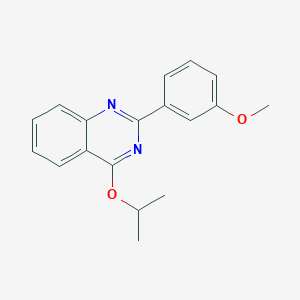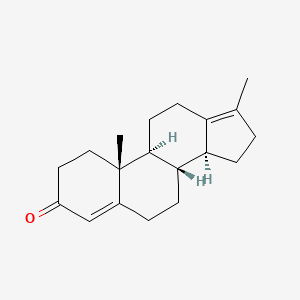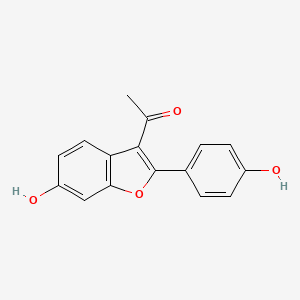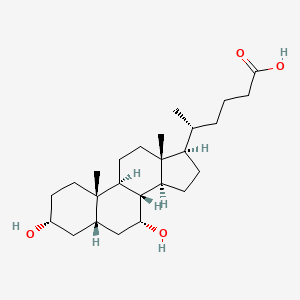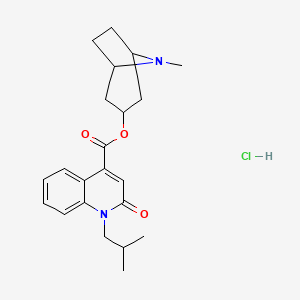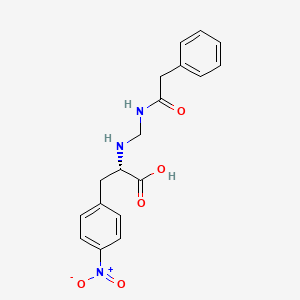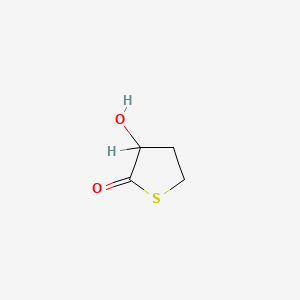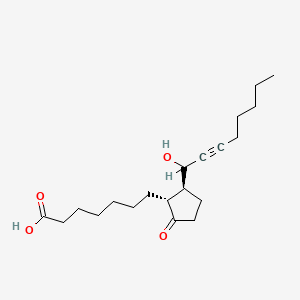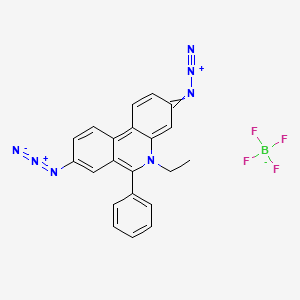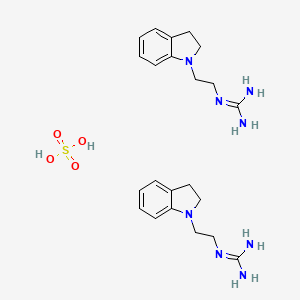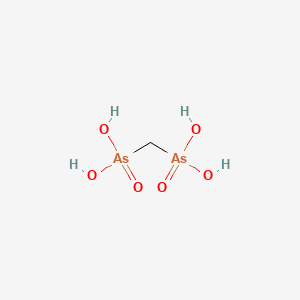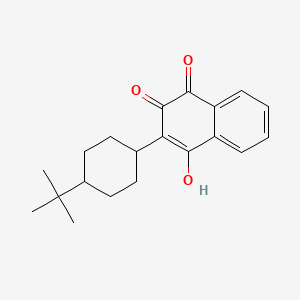
BW 58C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BW-A 58C involves the following steps:
Starting Material: The synthesis begins with 1,4-naphthoquinone.
Cyclohexylation: The 1,4-naphthoquinone is reacted with 4-tert-butylcyclohexyl bromide in the presence of a base to form 2-(4-tert-butylcyclohexyl)-1,4-naphthoquinone.
Hydroxylation: The resulting compound is then hydroxylated to produce 2-(4-tert-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone.
Chemical Reactions Analysis
BW-A 58C undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include various substituted naphthoquinones and hydroquinones .
Scientific Research Applications
BW-A 58C has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of naphthoquinones.
Biology: Investigated for its effects on cellular respiration and mitochondrial function.
Medicine: Explored as a potential antimalarial agent due to its ability to inhibit the growth of Plasmodium species.
Industry: Potential applications in the development of new antimalarial drugs and other therapeutic agents .
Mechanism of Action
BW-A 58C exerts its effects primarily through the inhibition of mitochondrial electron transport. It acts as a potent inhibitor of the cyanide-sensitive pathway, affecting complex III of the electron transport chain. This inhibition disrupts cellular respiration and energy production, leading to the death of the target organism .
Comparison with Similar Compounds
BW-A 58C is unique among naphthoquinones due to its specific structure and mechanism of action. Similar compounds include:
Atovaquone: Another naphthoquinone antimalarial drug that inhibits mitochondrial electron transport.
Menadione: A synthetic naphthoquinone used as a vitamin K3 supplement.
Plumbagin: A naturally occurring naphthoquinone with various biological activities.
BW-A 58C stands out due to its specific hydroxylation and the presence of the tert-butylcyclohexyl group, which may contribute to its unique pharmacological properties .
Properties
CAS No. |
86790-29-6 |
|---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(4-tert-butylcyclohexyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H24O3/c1-20(2,3)13-10-8-12(9-11-13)16-17(21)14-6-4-5-7-15(14)18(22)19(16)23/h4-7,12-13,21H,8-11H2,1-3H3 |
InChI Key |
PZQFWEVFWWOGCO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
| 94015-46-0 | |
Synonyms |
2-(4-tert-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone 58C80 BW 58C BW 58C, (trans)-isomer BW-58C BW58C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


